molecular formula C12H16N4OS B12144187 4-Morpholinobenzaldehyde thiosemicarbazone CAS No. 64038-88-6

4-Morpholinobenzaldehyde thiosemicarbazone

Cat. No.: B12144187
CAS No.: 64038-88-6
M. Wt: 264.35 g/mol
InChI Key: QNXVGQNACGSIOY-NTEUORMPSA-N
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Description

4-Morpholinobenzaldehyde thiosemicarbazone is a compound derived from the reaction of 4-morpholinobenzaldehyde with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties . The presence of the morpholine ring and the thiosemicarbazone moiety in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-morpholinobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 4-morpholinobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid. The mixture is stirred at room temperature for several hours until the product precipitates out .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Morpholinobenzylidene thiosemicarbazone
  • 4-Morpholinobenzylidene hydrazine carbothioamide
  • 4-Morpholinobenzylidene semicarbazone

Comparison: 4-Morpholinobenzaldehyde thiosemicarbazone is unique due to the presence of both the morpholine ring and the thiosemicarbazone moiety, which contribute to its enhanced biological activity compared to similar compounds. For instance, while 4-morpholinobenzylidene thiosemicarbazone also exhibits antimicrobial properties, the addition of the morpholine ring in this compound enhances its solubility and bioavailability .

Properties

CAS No.

64038-88-6

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

[(E)-(4-morpholin-4-ylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C12H16N4OS/c13-12(18)15-14-9-10-1-3-11(4-2-10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H3,13,15,18)/b14-9+

InChI Key

QNXVGQNACGSIOY-NTEUORMPSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC(=S)N

Origin of Product

United States

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